

An In-Depth Technical Guide to 4-Methyl-5-nitrocatechol

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Compound of Interest

Compound Name: 4-Methyl-5-nitrocatechol

Cat. No.: B015798

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This technical guide provides a comprehensive overview of **4-Methyl-5-nitrocatechol**, a key intermediate in the microbial degradation of 2,4-dinitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, biological significance, and relevant experimental protocols.

Chemical Identity

IUPAC Name: 4-methyl-5-nitrobenzene-1,2-diol[1]

CAS Number: 68906-21-8[1]

Synonyms:[1][2]

- **4-Methyl-5-nitrocatechol**
- 4M5NC
- 5-Nitro-4-homopyrocatechol
- 4-Methyl-5-nitropyrocatechol
- 1,2-Benzenediol, 4-methyl-5-nitro-

Physicochemical Properties

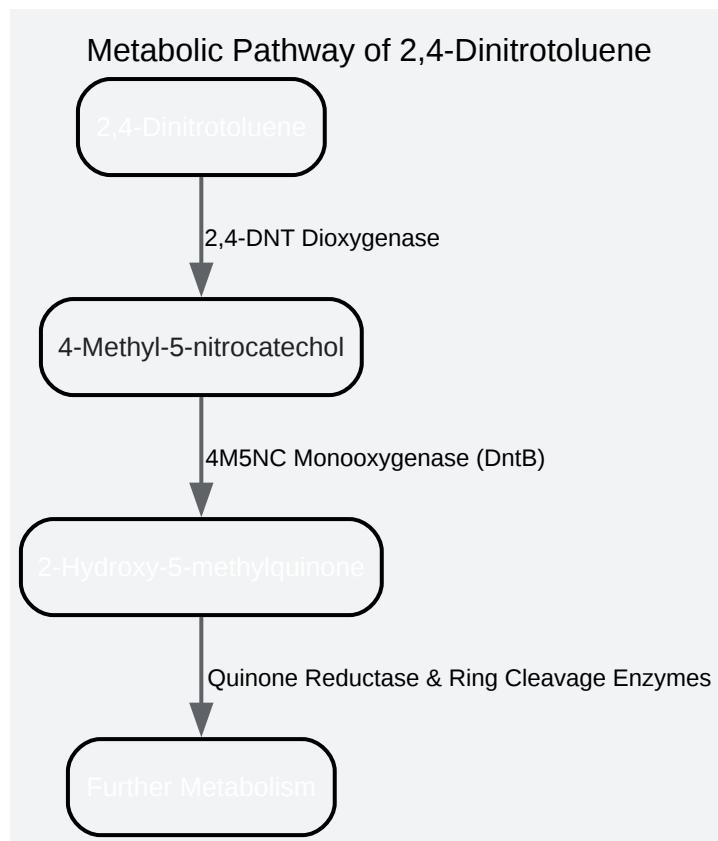
The following table summarizes the key physicochemical properties of **4-Methyl-5-nitrocatechol**.

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₄	[1]
Molecular Weight	169.13 g/mol	[1]
Melting Point	180-182 °C	[2]
Boiling Point	354.5 ± 42.0 °C at 760 mmHg	[2]
LogP	1.4	[1]
pKa (strongest acidic)	6.56 ± 0.20	Predicted
pKa (strongest basic)	-6.5 ± 0.2	Predicted
Solubility	Slightly soluble in chloroform, ethyl acetate, and methanol.	
Appearance	Yellow to deep orange solid.	

Biological Significance: Metabolic Pathway of 2,4-Dinitrotoluene Degradation

4-Methyl-5-nitrocatechol is a crucial intermediate in the aerobic microbial degradation pathway of 2,4-dinitrotoluene (2,4-DNT), a significant environmental pollutant. The pathway is well-characterized in bacteria such as *Burkholderia* sp. strain DNT.

The degradation is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 2,4-DNT, leading to the formation of **4-methyl-5-nitrocatechol** and the release of a nitrite group. Subsequently, a monooxygenase, **4-methyl-5-nitrocatechol** monooxygenase (DntB), catalyzes the oxidation of **4-methyl-5-nitrocatechol** to 2-hydroxy-5-methylquinone, with the concomitant removal of the second nitro group. This quinone is then further metabolized, eventually leading to ring cleavage and entry into central metabolic pathways.



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Metabolic Pathway of 2,4-Dinitrotoluene

Experimental Protocols

Synthesis of 4-Methyl-5-nitrocatechol

A common method for the synthesis of **4-Methyl-5-nitrocatechol** is the nitration of 4-methylcatechol.[3]

Materials:

- 4-methylcatechol
- Concentrated sulfuric acid
- Concentrated nitric acid
- Ice

- Deionized water
- Ethanol

Procedure:

- Dissolve 4-methylcatechol in concentrated sulfuric acid, maintaining a low temperature using an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the 4-methylcatechol solution. The temperature should be carefully controlled and kept below 10°C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
- Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

Purification

The crude **4-Methyl-5-nitrocatechol** can be purified by recrystallization.[\[3\]](#)

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
- Filter the hot solution to remove activated charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of **4-Methyl-5-nitrocatechol**.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280 nm and 350 nm).
- Injection Volume: 10 μ L.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for structural confirmation. The expected spectra would show signals corresponding to the aromatic protons, the methyl group protons, and the aromatic carbons. The specific chemical shifts will depend on the solvent used.

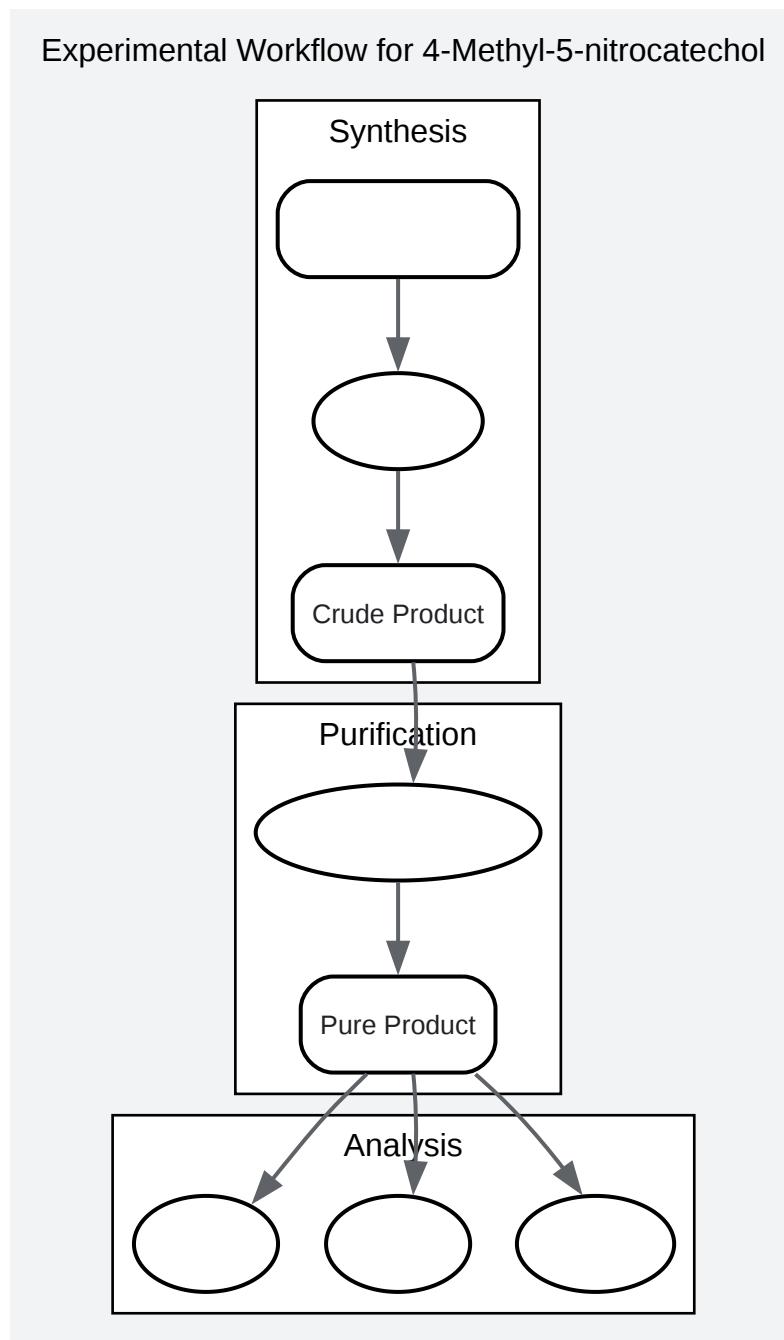
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups (e.g., by silylation) is typically required to increase volatility.

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection: Split/splitless inlet.
- Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure elution of the derivatized compound.

- Detector: Mass spectrometer operating in electron ionization (EI) mode.

Logical Relationships in Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of **4-Methyl-5-nitrocatechol**.



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Experimental Workflow

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References

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- 2. 4-methyl-5-nitrocatechol | CAS#:68906-21-8 | Chemsoc [chemsoc.com]
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